molecular formula C20H20N4O2 B11140132 N-(1H-1,3-benzimidazol-2-ylmethyl)-1-(2-methoxyethyl)-1H-indole-2-carboxamide

N-(1H-1,3-benzimidazol-2-ylmethyl)-1-(2-methoxyethyl)-1H-indole-2-carboxamide

Cat. No.: B11140132
M. Wt: 348.4 g/mol
InChI Key: RUKUUAKHNPROAH-UHFFFAOYSA-N
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Description

N-(1H-1,3-benzimidazol-2-ylmethyl)-1-(2-methoxyethyl)-1H-indole-2-carboxamide is a complex organic compound that features a benzimidazole moiety linked to an indole structure via a carboxamide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,3-benzimidazol-2-ylmethyl)-1-(2-methoxyethyl)-1H-indole-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzimidazole Moiety: This can be achieved by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Attachment of the Benzimidazole to the Indole: The benzimidazole derivative is then reacted with an indole-2-carboxylic acid derivative in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the carboxamide linkage.

    Introduction of the Methoxyethyl Group: The final step involves the alkylation of the indole nitrogen with 2-methoxyethyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the carboxamide group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxyethyl group can be substituted with other alkyl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether under reflux.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) in DMF (dimethylformamide).

Major Products

    Oxidation: Formation of indole N-oxide derivatives.

    Reduction: Conversion to the corresponding amine.

    Substitution: Various N-alkylated indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(1H-1,3-benzimidazol-2-ylmethyl)-1-(2-methoxyethyl)-1H-indole-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound is studied for its potential as a bioactive molecule. It has shown promise in binding to specific proteins and enzymes, making it a candidate for drug development.

Medicine

In medicine, research is focused on its potential therapeutic applications. It is being investigated for its anti-cancer, anti-inflammatory, and antimicrobial properties. The compound’s ability to interact with biological targets makes it a promising lead compound in drug discovery.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1H-1,3-benzimidazol-2-ylmethyl)-1-(2-methoxyethyl)-1H-indole-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety is known to bind to DNA and proteins, while the indole structure can interact with various biological pathways. These interactions can lead to the modulation of cellular processes, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1H-1,3-benzimidazol-2-ylmethyl)-1H-indole-2-carboxamide: Lacks the methoxyethyl group, which may affect its solubility and bioavailability.

    1-(2-methoxyethyl)-1H-indole-2-carboxamide: Lacks the benzimidazole moiety, potentially reducing its binding affinity to certain targets.

    N-(1H-1,3-benzimidazol-2-ylmethyl)-1H-indole-3-carboxamide: Variation in the position of the carboxamide group, which can influence its reactivity and biological activity.

Uniqueness

N-(1H-1,3-benzimidazol-2-ylmethyl)-1-(2-methoxyethyl)-1H-indole-2-carboxamide is unique due to the presence of both benzimidazole and indole moieties, which confer distinct chemical and biological properties. The methoxyethyl group further enhances its solubility and potential bioavailability, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H20N4O2

Molecular Weight

348.4 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-1-(2-methoxyethyl)indole-2-carboxamide

InChI

InChI=1S/C20H20N4O2/c1-26-11-10-24-17-9-5-2-6-14(17)12-18(24)20(25)21-13-19-22-15-7-3-4-8-16(15)23-19/h2-9,12H,10-11,13H2,1H3,(H,21,25)(H,22,23)

InChI Key

RUKUUAKHNPROAH-UHFFFAOYSA-N

Canonical SMILES

COCCN1C2=CC=CC=C2C=C1C(=O)NCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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